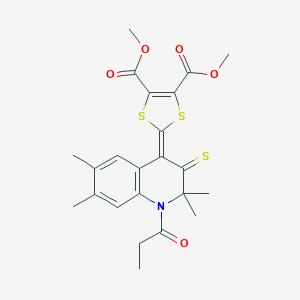
2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine
Übersicht
Beschreibung
The compound “2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine” is a complex organic molecule. It contains a nitrophenyl group, which is a benzene ring with a nitro group (NO2) attached, and a perimidine group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine” is likely complex due to the presence of the nitrophenyl and perimidine groups. Nitrophenols have a benzene ring with a nitro group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine” would depend on its exact structure. Nitrophenols, for example, are typically yellow solids with a melting point around 97 °C .Wissenschaftliche Forschungsanwendungen
Photochemical Properties : Derivatives of 2,3-dihydro-1H-perimidine have been synthesized to study their photochemical properties, with certain derivatives found to be sensitive to light and undergo ring-opening/deoxygenation and oxidation under light exposure (Chen, Wei, & Yang, 2013).
Enzyme Inhibition : 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine has been synthesized and characterized, showing promising inhibitory activity against acetylcholinesterase (AChE), a key enzyme in neurochemistry (Alam & Lee, 2016).
Biological Activity : Certain 2-Aryl-2,3-dihydro-1H-perimidine derivatives have shown bactericidal effect against Escherichia coli, illustrating their potential as antimicrobial agents (Salih & Azeez, 2014).
Molecular Reactivity and Stability : Studies using density functional theory (DFT) have explored the reactivity and stability of substituted 2,3-dihydro-1H-perimidine, including their potential for metal chelation (Tiéba et al., 2021).
Aqueous Copper Ion Sensing : A novel pyrene-derived dihydroperimidine has been synthesized and characterized, showing properties like aggregation-induced emission, effective antioxidant activity, and interaction with bovine serum albumin, besides being a selective colorimetric sensor for aqueous Cu2+ ions (Chakraborty et al., 2019).
Coordination with Metals : Perimidine ligands have been studied for their coordination behaviors with rhenium in different oxidation states, exploring the potential applications in coordination chemistry and metal complex synthesis (Booysen et al., 2016).
Corrosion Inhibition : Perimidine derivatives have been investigated as corrosion inhibitors for mild steel in acidic media, showing significant inhibition performance and adsorption mechanism, which is crucial in material science and engineering (He, Mao, Ma, & Tang, 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A compound with a similar structure, 2-(3-nitrophenyl)acetic acid, has been reported to target penicillin g acylase in escherichia coli . This enzyme plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic, into 6-aminopenicillanic acid and phenylacetic acid .
Mode of Action
Based on the structural similarity to 2-(3-nitrophenyl)acetic acid, it can be hypothesized that it may interact with its target enzyme in a similar manner
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine could potentially influence a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that it may have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-20(22)13-7-1-6-12(10-13)17-18-14-8-2-4-11-5-3-9-15(19-17)16(11)14/h1-10,17-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUMEMPNPZHKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)-2,3-dihydro-1H-perimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-chlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404252.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B404255.png)
![2,6-Dichlorobenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B404256.png)
![(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B404258.png)

![N'-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B404262.png)
![N'-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide](/img/structure/B404264.png)
![N'-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B404266.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-nitrobenzohydrazide](/img/structure/B404267.png)

![3-[({4-chloro-3-nitrophenyl}imino)methyl]-9-ethyl-9H-carbazole](/img/structure/B404270.png)
![3-[(2-Iodo-benzylidene)-amino]-2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B404272.png)

